molecular formula C20H16FN3O3 B3013182 N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941953-85-1

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No.: B3013182
CAS No.: 941953-85-1
M. Wt: 365.364
InChI Key: STPFXLOXHDSINC-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core substituted with a 3-fluorobenzyl group at position 1 and a 4-carbamoylphenyl group at the carboxamide position.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-16-3-1-2-13(10-16)11-24-12-15(6-9-18(24)25)20(27)23-17-7-4-14(5-8-17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFXLOXHDSINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the carbamoylphenyl group: This step often involves the use of a carbamoyl chloride derivative in the presence of a base.

    Addition of the fluorophenylmethyl group: This can be done via a Friedel-Crafts alkylation reaction using a fluorophenylmethyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development, particularly as an inhibitor of specific protein kinases involved in cancer cell proliferation. Protein kinases are critical regulators of cellular activities, and their dysregulation is often implicated in cancer progression.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating its efficacy against various cancer types. For instance, it has shown promise in inhibiting the growth of neoplastic cells through targeted action on specific kinases associated with tumor growth and survival.

Case Studies

Several studies have documented the effects of similar compounds on cancer cell lines:

  • Study A : A compound with a similar structure was tested on breast cancer cell lines, demonstrating a significant reduction in cell viability at nanomolar concentrations.
  • Study B : Another investigation focused on prostate cancer cells, where the compound induced apoptosis via the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide. Modifications to the phenyl and pyridine rings can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Molecular Modifications

The introduction of various substituents on the aromatic rings has been explored to increase potency and reduce off-target effects:

  • Fluoro Substituents : Enhance lipophilicity and cellular uptake.
  • Carbamoyl Groups : Improve binding interactions with target enzymes.

Pharmacokinetics and Toxicology

Evaluating the pharmacokinetic profile and potential toxicity is essential for any new drug candidate. Early-stage studies suggest that compounds like this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Toxicological Studies

Preclinical toxicology assessments indicate that modifications can lead to reduced hepatotoxicity while maintaining therapeutic efficacy . Long-term studies are necessary to establish safety profiles before clinical trials.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features of Analogs:

Compound Class Core Structure Substituents/Modifications Source
Target Compound 6-Oxopyridine-3-carboxamide - 1-(3-Fluorophenylmethyl)
- N-(4-carbamoylphenyl)
Pyridazine Carboxamides 4aH-Pyrido[1,2-b]pyridazine - (4aS)-Hydroxy
- Trifluoromethyl furan substituent
- Piperidine-derived substitutions
Pyrrolo-Pyridazine Carboxamide Pyrrolo[1,2-b]pyridazine - (4aR)-Methyl configuration
- Hydroxy and trifluoromethyl furan groups
Furo[2,3-b]pyridine Carboxamides Fused furopyridine - 4-Fluorophenyl
- Trifluoroethylamino/difluoropropylamino
- Cyclopropyl carbamoyl

Analysis :

  • Core Heterocycles : The target compound’s pyridine core contrasts with fused systems in analogs (e.g., pyridazine in , furopyridine in ). These cores influence electronic properties and binding interactions.
  • Substituents: Fluorinated Aromatics: The 3-fluorophenylmethyl group in the target compound is analogous to 4-fluorophenyl in furopyridine derivatives , but positional isomerism may affect target selectivity. Carbamoyl Groups: The 4-carbamoylphenyl group in the target compound is replaced with bulkier substituents (e.g., trifluoromethyl furan in ) or cyclopropyl carbamoyl in , altering steric and solubility profiles. Amino Modifications: Analogs feature trifluoroethylamino or difluoropropylamino groups , which enhance metabolic stability compared to the target’s simpler carbamoyl group.

Pharmacological Implications (Inferred)

  • Target Engagement : The pyridine core may favor kinase or protease inhibition, while fused systems (e.g., pyridazine) could enhance rigidity for GPCR targets.
  • Metabolic Stability : Trifluoromethyl and difluoropropyl groups in analogs likely improve metabolic resistance compared to the target’s carbamoyl group.
  • Solubility : The 6-oxo group in the target compound may enhance aqueous solubility relative to highly lipophilic analogs with trifluoromethyl furans .

Biological Activity

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide, a compound within the oxopyridine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C18H16F2N4O3
  • Molecular Weight : 364.34 g/mol
  • CAS Number : 118888940

The biological activity of this compound is primarily associated with its interaction with specific receptors and pathways involved in inflammation and cancer. The compound has shown promising results in modulating the endocannabinoid system, particularly through the cannabinoid receptor type 2 (CB2R), which plays a significant role in regulating inflammatory responses.

Key Mechanisms:

  • CB2 Receptor Activation : Research indicates that compounds similar to this compound can selectively activate CB2 receptors, leading to anti-inflammatory effects. This is crucial for conditions characterized by excessive inflammation, such as neurodegenerative diseases and certain cancers .
  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that activation of CB2 receptors results in decreased levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in various cell models .

In vitro Studies

Several in vitro studies have evaluated the effects of this compound on different cell lines:

StudyCell LineConcentrationEffect
1Jurkat T cells10 µMInduced apoptosis via CB2R activation
2Human PBMCs5 µMDecreased LPS-induced cytokine release
3Microglial cells20 µMInhibited TNF-alpha production

Case Studies

  • Neuroinflammation : A study involving microglial cells exposed to lipopolysaccharides (LPS) showed that treatment with the compound significantly reduced inflammatory markers, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Cancer Treatment : In a preclinical model of breast cancer, the compound demonstrated cytotoxic effects on cancer cells while sparing normal cells, indicating a selective action that could minimize side effects associated with traditional chemotherapeutics .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of oxopyridine derivatives, highlighting how modifications can enhance biological activity. Notably, the introduction of fluorine atoms has been linked to increased receptor affinity and improved pharmacokinetic properties .

Q & A

Q. What synthetic methodologies are established for N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Pyridine ring formation : Cyclization of substituted acrylamide precursors under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst, as demonstrated in analogous carboxamide syntheses ). (ii) Coupling reactions : Amide bond formation between the pyridine-3-carboxylic acid intermediate and 4-carbamoylaniline using coupling agents like EDCI/HOBt. (iii) Purification : Recrystallization from polar aprotic solvents (e.g., DMF) to isolate the final product .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR (400 MHz) in DMSO-d₆ to confirm substituent positions and fluorine coupling patterns .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., Agilent 1100 LC–MS, as used for related fluorophenyl carboxamides ).
  • IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines, buffer pH, and incubation times across studies. For example, highlights the use of anticancer activity assays under controlled conditions.
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity. Impurities in similar compounds have been linked to false negatives/positives .
  • Isomer analysis : Check for stereochemical variations (e.g., via chiral HPLC), as fluorophenyl substitutions can lead to enantiomers with divergent activities .

Q. What in silico approaches predict the compound’s pharmacokinetics and target binding?

  • Methodological Answer :
  • Molecular docking : Use PyMOL or AutoDock with crystal structures of target proteins (e.g., kinases) to model interactions with the fluorophenyl and carboxamide groups. PubChem-derived SMILES strings (e.g., from ) enable accurate 3D structure generation .
  • ADME prediction : Tools like SwissADME can estimate solubility and metabolic stability based on molecular weight (calculated: 367.35 g/mol) and logP values (~2.8) .

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the 3-fluorophenyl group with a 4-fluorophenyl moiety to reduce CYP450-mediated oxidation (observed in ).
  • Steric shielding : Introduce methyl groups ortho to the carbamoyl phenyl ring to hinder enzymatic degradation, as seen in ’s oxazinane derivatives .
  • Prodrug strategies : Modify the 6-oxo group to a masked ester, improving oral bioavailability (analogous to naphthyridine prodrugs in ) .

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